molecular formula C7H7N5O B1584743 N-(7H-purin-6-yl)acetamide CAS No. 6034-68-0

N-(7H-purin-6-yl)acetamide

Cat. No.: B1584743
CAS No.: 6034-68-0
M. Wt: 177.16 g/mol
InChI Key: ZURGFCUYILNMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-(7H-purin-6-yl)acetamide” consists of a purine ring attached to an acetamide group. The purine ring is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .


Physical and Chemical Properties Analysis

“this compound” is a solid compound. It has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w values range from -0.38 to 1.2, indicating varying degrees of lipophilicity .

Scientific Research Applications

1. Applications in Oligonucleotide Synthesis

N-(7H-purin-6-yl)acetamide derivatives play a significant role in oligonucleotide synthesis. Research by Adamiak, Biała, and Skalski (1985) highlights the formation of fluorescent N-/purin-6-yl/pyridinium salts in oligonucleotide synthesis, which are formed during pyridine-assisted phosphorylations and arenesulphonations of the hypoxanthine lactam system. These salts are indicative of a new family of ionic side-products in oligonucleotide synthesis involving hypoxanthine residues, crucial for understanding the chemical dynamics of oligonucleotide synthesis (Adamiak, Biała, & Skalski, 1985).

2. Microwave-Assisted Synthesis

The compound has been involved in the development of methods for the parallel synthesis of purin-9-yl-acetamides. Austin, Waldraff, and Al-Obeidi (2005) found that microwave irradiation accelerates the nucleophilic displacement of halogens by amines at the C-2 position of the purine nucleus, demonstrating a faster and potentially more efficient synthesis method (Austin, Waldraff, & Al-Obeidi, 2005).

3. PET Imaging Applications

Research in positron emission tomography (PET) imaging has utilized derivatives of this compound. Yui et al. (2010) evaluated 18F-labeled PET ligands derived from this compound for their kinetics in the monkey brain and for imaging translocator protein (TSPO) in the infarcted rat brain. These findings suggest potential applications in neurological and molecular imaging studies (Yui et al., 2010).

4. Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their interaction with various receptors. Żmudzki et al. (2015) synthesized and evaluated N-(arylpiperazinyl)acetamide derivatives for their binding to serotonin and dopamine receptors, highlighting the compound's relevance in neuropsychopharmacology (Żmudzki et al., 2015).

5. Synthesis of Antiasthmatic Agents

Ciszewski, Waykole, Prashad, and Repič (2006) describe a practical synthesis of N-[4-(6-cyclobutylamino-9H-purin-2-ylamino)-phenyl]-N-methyl acetamide, an antiasthmatic agent. Their research demonstrates the compound's utility in creating therapeutics for respiratory conditions (Ciszewski, Waykole, Prashad, & Repič, 2006).

Properties

IUPAC Name

N-(7H-purin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-4(13)12-7-5-6(9-2-8-5)10-3-11-7/h2-3H,1H3,(H2,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURGFCUYILNMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975748
Record name N-(9H-Purin-6-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6034-68-0
Record name Acetyladenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(9H-Purin-6-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7H-purin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(7H-purin-6-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(7H-purin-6-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(7H-purin-6-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(7H-purin-6-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(7H-purin-6-yl)acetamide
Customer
Q & A

Q1: How is N6-Acetyladenine formed in biological systems?

A1: Research suggests that N6-acetyladenine can be generated through the photochemical modification of DNA. Specifically, exposure of adenine-containing dinucleotides to UV light (365 nm) in the presence of 2-methyl-1,4-naphthoquinone (menadione) leads to the formation of N6-acetyladenine. [] This reaction involves the transfer of a methyl group and an adjacent ring carbon from menadione to the adenine base. []

Q2: Besides photochemical reactions, are there other known formation pathways for N6-acetyladenine?

A2: Yes, N6-acetyladenine can also be formed through the reaction of adenine with haloketenes and halothioketenes. [] These reactive intermediates, potentially generated during the metabolism of haloolefins, react with the exocyclic amino group of adenine to initially form haloacyl (thio)amides. These intermediates are then rapidly hydrolyzed and further react to yield N6-acetyladenine. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.